Product packaging for Velpatasvir-A12(Cat. No.:)

Velpatasvir-A12

Cat. No.: B15094212
M. Wt: 885.0 g/mol
InChI Key: OHJHAUPUKPBXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velpatasvir-A12 is a high-purity chemical reagent provided as a research reference standard. Its primary research application is in the study of antiviral mechanisms, specifically targeting the Hepatitis C Virus (HCV). Velpatasvir is characterized as a potent and selective inhibitor of the viral NS5A protein, a non-enzymatic factor that is essential for HCV RNA replication and virion assembly . In research settings, this compound is a valuable tool for investigating the lifecycle of HCV across all major genotypes (1-6) due to its pangenotypic activity and high barrier to resistance . Studies have shown that inhibiting NS5A with Velpatasvir disrupts the formation of the viral replication complex, effectively halting viral propagation . The related pharmaceutical combination of Sofosbuvir (an NS5B polymerase inhibitor) and Velpatasvir has demonstrated sustained virological response (SVR) rates exceeding 94% in clinical and real-world studies, underscoring the critical role of the NS5A target . Researchers utilize this compound for in vitro assays, resistance studies, and as an analytical standard for quality control and method development. Please note: This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for direct diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H56N8O8 B15094212 Velpatasvir-A12

Properties

Molecular Formula

C49H56N8O8

Molecular Weight

885.0 g/mol

IUPAC Name

methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,11,14(19),15,17-octaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C49H56N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13,15,19-22,26-28,38-39,41-42H,12,14,16-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)

InChI Key

OHJHAUPUKPBXKF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)CCC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Velpatasvir-A12 involves multiple steps, including nucleophilic substitution and coupling reactions. The preparation of intermediates and the final compound requires specific reagents and conditions. For example, one method involves the use of ammonium acetate, toluene, and 2-methoxy-ethanol under specific temperature and time conditions . Another method involves the use of hydrogen chloride, dichloromethane, and 1,4-dioxane . The final coupling reaction is carried out in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of key intermediates, followed by their conversion to the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Velpatasvir-A12 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ammonium acetate, hydrogen chloride, and various organic solvents such as toluene and dichloromethane . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates that are subsequently converted to the final compound. These intermediates play a crucial role in the overall synthesis process .

Scientific Research Applications

Velpatasvir-A12 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar NS5A Inhibitors

Genotypic Coverage and Efficacy

Velpatasvir-A12’s pan-genotypic activity contrasts with older NS5A inhibitors like ledipasvir (genotypes 1, 4, 5, 6) and daclatasvir (genotypes 1–3). For example, in genotype 3 patients—a historically difficult-to-treat population—this compound achieves SVR rates of 95–98% compared to daclatasvir’s 85–90% . A meta-analysis of sofosbuvir/velpatasvir regimens reported a pooled SVR rate of 97% (95% CI: 95–99%) across genotypes, outperforming ledipasvir/sofosbuvir (94% SVR in genotype 1) .

Table 1: Comparative Efficacy of NS5A Inhibitors

Compound Genotypic Coverage SVR Rate (%) Key Limitations
This compound 1–6 95–98 Reduced efficacy in RAS*
Ledipasvir 1, 4, 5, 6 94–96 Limited activity in GT3
Daclatasvir 1–3 85–90 Requires ribavirin in GT3
Elbasvir 1, 4 90–94 High resistance in GT1a RAS

*RAS: Resistance-associated substitutions .

Resistance Profile

This compound exhibits a higher barrier to resistance than daclatasvir but lower than elbasvir. Pre-existing NS5A RAS (e.g., Y93H) reduce its efficacy by 10–15% in genotype 3, whereas elbasvir shows >30% failure rates in genotype 1a with RAS . In contrast, ledipasvir’s resistance profile is less problematic in genotype 1b but ineffective in genotype 3 .

Pharmacokinetics and Drug Interactions

This compound inhibits drug transporters (P-gp, BCRP, OATP1B1/3), necessitating dose adjustments with statins, amiodarone, or HIV antiretrovirals . Comparatively, daclatasvir has fewer transporter interactions but requires CYP3A4 monitoring.

Q & A

Basic Research Questions

Q. What are the key physicochemical characterization methods for Velpatasvir-A12, and how should researchers prioritize them?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity . X-ray crystallography is critical for elucidating three-dimensional conformation, while mass spectrometry validates molecular weight. Prioritize techniques based on the research objective: structural analysis (NMR/crystallography) vs. purity assessment (HPLC). Ensure reproducibility by documenting solvent systems, temperature, and instrument calibration parameters .

Q. How can researchers establish the initial in vitro efficacy of this compound against target pathogens?

  • Methodological Answer : Use cell-based assays with controlled variables (e.g., pH, temperature) to measure inhibitory concentration (IC₅₀). Include positive controls (e.g., existing antivirals) and negative controls (solvent-only) to validate results. Dose-response curves should span at least five concentrations, with triplicate measurements to assess variability . Reference primary literature on similar compounds to contextualize efficacy thresholds .

Q. What protocols are recommended for synthesizing this compound in laboratory settings?

  • Methodological Answer : Follow a stepwise synthesis route, documenting intermediates via thin-layer chromatography (TLC) at each stage. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. Characterize final products with Fourier-transform infrared spectroscopy (FTIR) and elemental analysis . For scalability, evaluate yield and purity trade-offs using fractional factorial designs .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

  • Methodological Answer : Employ compartmental modeling to correlate plasma concentration-time profiles (PK) with efficacy endpoints (PD). Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Validate models with bootstrap analysis or visual predictive checks. Ensure ethical compliance by adhering to 3R principles (replacement, reduction, refinement) in animal studies .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., protein binding in vivo, metabolic instability). Use meta-analysis to quantify heterogeneity across studies . Validate hypotheses via ex vivo models (e.g., perfused organs) or transgenic systems that isolate specific pathways. Cross-reference discrepancies with pharmacokinetic data, such as tissue distribution and half-life .

Q. How can computational modeling be integrated with experimental data to optimize this compound’s molecular interactions?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities and stability. Validate predictions via site-directed mutagenesis of target proteins. Use machine learning (e.g., random forest models) to prioritize synthesis targets based on binding energy and synthetic feasibility . Publish code and force field parameters to ensure reproducibility .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in this compound studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to estimate toxicity thresholds, using maximum likelihood estimation for confidence intervals. Incorporate time-to-event analysis for longitudinal studies. Address censored data with Kaplan-Meier estimators or Cox proportional hazards models. Report effect sizes with 95% confidence intervals to avoid overinterpretation of non-significant trends .

Data Presentation and Reproducibility Guidelines

Data Type Recommended Format References
Structural AnalysisCrystallographic Information File (CIF) + NMR spectra
Efficacy MetricsIC₅₀/EC₅₀ values with 95% CI
Pharmacokinetic DataPlasma concentration-time curves (linear/log scale)

Key Considerations for Methodological Rigor

  • Contradiction Analysis : Use triangulation (multiple methods or data sources) to validate findings. For example, corroborate in vitro cytotoxicity with transcriptomic profiling .
  • Ethical Compliance : Document institutional review board (IRB) approvals for human-derived samples and animal welfare protocols .
  • Reproducibility : Share raw datasets and analysis scripts in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.